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Compound of Interest

Compound Name: 1,2,4-Butanetriol

Cat. No.: B146131 Get Quote

Introduction

1,2,4-Butanetriol is a triol, a key organic molecule with applications as a precursor in the

synthesis of pharmaceuticals and the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN).

[1][2] Its chemical structure, consisting of a four-carbon chain with hydroxyl groups at positions

1, 2, and 4, necessitates precise analytical techniques for confirmation and purity assessment.

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1,2,4-Butanetriol, along with detailed experimental

protocols for data acquisition.

Molecular Structure
IUPAC Name: Butane-1,2,4-triol[3][4]

Molecular Formula: C₄H₁₀O₃[3][4]

Molecular Weight: 106.12 g/mol [3][4]

CAS Number: 3068-00-6[4]

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1,2,4-Butanetriol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1,2,4-Butanetriol, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Data

Proton Assignment
Chemical Shift (δ) ppm

(approx.)
Multiplicity

H-1 (a,b) 3.4 - 3.6 Multiplet

H-2 3.7 - 3.9 Multiplet

H-3 (a,b) 1.5 - 1.7 Multiplet

H-4 (a,b) 3.6 - 3.8 Multiplet

-OH Variable Broad Singlet

Note: Chemical shifts are approximate and can vary based on the solvent used. The hydroxyl

proton signals are often broad and their chemical shift is highly dependent on concentration,

temperature, and solvent.

¹³C NMR Data

Carbons attached to electron-withdrawing hydroxyl groups are deshielded and appear at a

lower field (higher ppm) in the ¹³C NMR spectrum.[5] Carbons adjacent to an alcohol oxygen

typically appear in the 50-80 ppm range.[5]

Carbon Assignment Chemical Shift (δ) ppm (approx.)

C-1 ~66

C-2 ~72

C-3 ~35

C-4 ~61

Note: Predicted chemical shifts. Actual values may vary depending on the experimental

conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,2,4-Butanetriol is dominated by absorptions from the O-H and C-O bonds of the

alcohol groups.

Key IR Absorptions

Wavenumber (cm⁻¹) Vibrational Mode Intensity

3332[1]
O-H stretch (hydrogen-

bonded)
Strong, Broad

2927[1] C-H stretch (aliphatic) Medium-Strong

1406[1] C-H bend Medium

1059[1] C-O stretch/bend Strong

The broadness of the O-H stretch is a characteristic feature of alcohols and is due to hydrogen

bonding.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI-MS) Data

m/z Relative Intensity (%) Possible Fragment

106 Low [M]⁺ (Molecular Ion)

75 High [M - CH₂OH]⁺

73 High

57 High

43 High
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Note: Fragmentation patterns can be complex. The data presented is a summary of commonly

observed fragments from sources like the NIST WebBook.[4] The molecular ion peak for

alcohols is often weak or absent in EI-MS.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 1,2,4-
Butanetriol.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 10-20 mg of 1,2,4-Butanetriol for ¹H NMR (20-50 mg for

¹³C NMR) and place it in a clean, dry vial.[7]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -

D₂O, or Methanol-d₄ - CD₃OD, as 1,2,4-Butanetriol is a polyol).[7] Ensure the chosen

solvent completely dissolves the sample.

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

Using a clean Pasteur pipette or syringe, transfer the solution into a high-quality 5 mm

NMR tube. The sample height should be between 4-5 cm.[7][8]

Cap the NMR tube securely and wipe the outside with a lint-free tissue.

Data Acquisition:

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the

magnetic field.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This

can be done manually or automatically.
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Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal

reception.

Set the appropriate acquisition parameters (e.g., number of scans, spectral width,

relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low

natural abundance of the ¹³C isotope.

Acquire the Free Induction Decay (FID) data.

Data Processing:

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-

domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to

assign the peaks to the respective nuclei in the 1,2,4-Butanetriol molecule.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty crystal.

Place a small drop of neat 1,2,4-Butanetriol liquid directly onto the center of the ATR

crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Place the ATR accessory into the sample compartment of the FTIR spectrometer.
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Acquire the infrared spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.

[9]

Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Correlate the observed absorption bands with known vibrational frequencies of functional

groups to confirm the structure of 1,2,4-Butanetriol.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1,2,4-Butanetriol in a volatile organic solvent (e.g., methanol

or dichloromethane). A typical concentration is around 1 mg/mL.

Transfer the solution to an autosampler vial.

Data Acquisition:

The three essential functions of a mass spectrometer are ionization, mass analysis, and

detection.[10] The sample is first ionized, then the ions are sorted by their mass-to-charge

ratio, and finally, the separated ions are measured.[10]

Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC)

inlet.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column. The column separates the components of the sample based on their boiling points

and interactions with the stationary phase.
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As 1,2,4-Butanetriol elutes from the GC column, it enters the ion source of the mass

spectrometer (typically an Electron Ionization - EI source).

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV),

causing them to ionize and fragment.[11]

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion at a specific m/z value.

Data Processing:

The mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak (if present) to confirm the molecular weight of 1,2,4-
Butanetriol.

Analyze the fragmentation pattern. The fragmentation of the molecular ion provides

structural information. Common fragmentation pathways for alcohols include alpha-

cleavage and dehydration.[5]

Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for positive

identification.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,2,4-Butanetriol.
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Caption: General workflow for the spectroscopic analysis of 1,2,4-Butanetriol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b146131?utm_src=pdf-body-img
https://www.benchchem.com/product/b146131?utm_src=pdf-body
https://www.benchchem.com/product/b146131?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. asianpubs.org [asianpubs.org]

2. researchgate.net [researchgate.net]

3. 1,2,4-Butanetriol | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 1,2,4-Butanetriol [webbook.nist.gov]

5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax
[openstax.org]

6. chem.libretexts.org [chem.libretexts.org]

7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

9. allsubjectjournal.com [allsubjectjournal.com]

10. Mass Spectrometry [www2.chemistry.msu.edu]

11. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 1,2,4-Butanetriol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146131#spectroscopic-data-of-1-2-4-butanetriol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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